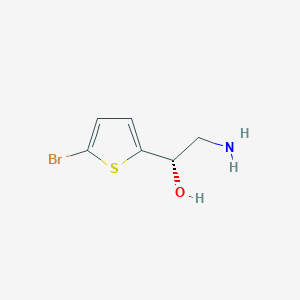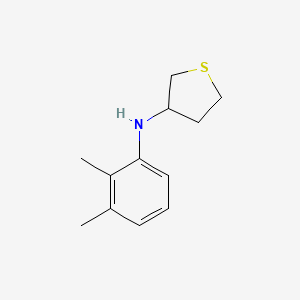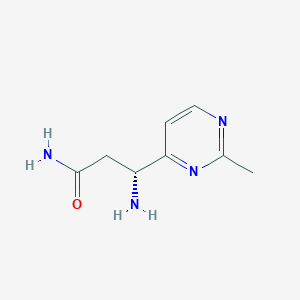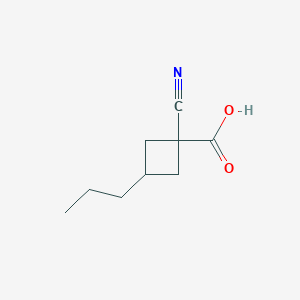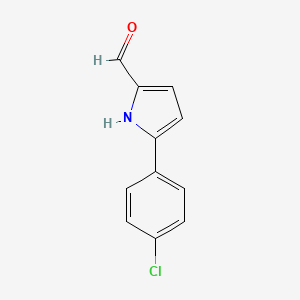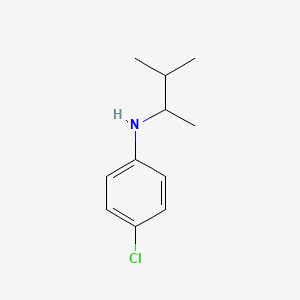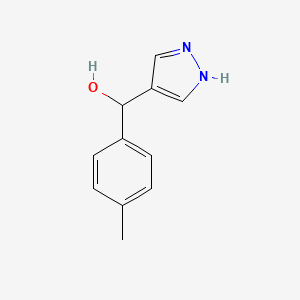
(4-Methylphenyl)(1H-pyrazol-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methylphenyl)(1H-pyrazol-4-yl)methanol is an organic compound characterized by the presence of a 4-methylphenyl group and a 1H-pyrazol-4-yl group attached to a methanol moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylphenyl)(1H-pyrazol-4-yl)methanol typically involves the reaction of 4-methylbenzaldehyde with hydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization to form the pyrazole ring. The final step involves the reduction of the aldehyde group to a methanol group using a reducing agent such as sodium borohydride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the pyrazole ring, using hydrogenation catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: (4-Methylphenyl)(1H-pyrazol-4-yl)carboxylic acid.
Reduction: Reduced derivatives of the pyrazole ring.
Substitution: Halogenated derivatives of the 4-methylphenyl ring.
科学研究应用
Chemistry: (4-Methylphenyl)(1H-pyrazol-4-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the binding affinities of various biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its pyrazole moiety is a common pharmacophore in many therapeutic agents, making it a valuable scaffold for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it a versatile building block for various industrial processes.
作用机制
The mechanism by which (4-Methylphenyl)(1H-pyrazol-4-yl)methanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
- (4-Methylphenyl)(1H-pyrazol-3-yl)methanol
- (4-Methylphenyl)(1H-pyrazol-5-yl)methanol
- (4-Methylphenyl)(1H-pyrazol-4-yl)ethanol
Comparison: Compared to its analogs, (4-Methylphenyl)(1H-pyrazol-4-yl)methanol exhibits unique reactivity due to the position of the substituents on the pyrazole ring. This positional difference can significantly affect the compound’s chemical behavior and biological activity. For instance, the 4-position on the pyrazole ring may offer distinct steric and electronic properties compared to the 3- or 5-positions, leading to variations in reaction outcomes and target interactions.
属性
分子式 |
C11H12N2O |
|---|---|
分子量 |
188.23 g/mol |
IUPAC 名称 |
(4-methylphenyl)-(1H-pyrazol-4-yl)methanol |
InChI |
InChI=1S/C11H12N2O/c1-8-2-4-9(5-3-8)11(14)10-6-12-13-7-10/h2-7,11,14H,1H3,(H,12,13) |
InChI 键 |
JPCWCUVSCHAHMZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(C2=CNN=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



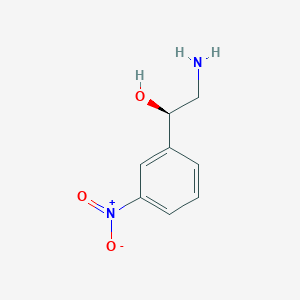
![(13S,17R)-N-[(1E)-{[(4-methylphenyl)methoxy]amino}methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide](/img/structure/B13071518.png)

